molecular formula C24H25N5O6 B10913513 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10913513
M. Wt: 479.5 g/mol
InChI Key: XBCINMHVTCHMNM-UHFFFAOYSA-N
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Description

  • This compound is also known as 1-(3,4-dimethoxyphenyl)-3,5-bis(3-nitro-1H-pyrazol-1-yl)-4-methylpyrazole .
  • Its chemical formula is C20H20N6O6 with a molecular weight of approximately 416.41 g/mol .
  • The structure consists of a pyrazole ring substituted with two 3,4-dimethoxyphenyl groups and a 3-nitro-1H-pyrazol-1-ylmethyl group.
  • This compound exhibits interesting pharmacological properties due to its unique structural features.
  • Preparation Methods

    • Synthetic Routes : The synthesis involves condensation reactions between appropriately substituted pyrazoles and aldehydes or ketones.
    • Reaction Conditions : Specific conditions vary based on the synthetic route chosen.
    • Industrial Production : While no specific industrial-scale production methods are widely reported, research laboratories can synthesize it for scientific investigations.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Reduction : Reduction of the nitro group to an amino group using reducing agents like SnCl2 or Fe/HCl .
      • Substitution : Substitution reactions with halogens (e.g., Br2 , Cl2 ) or other nucleophiles.
    • Major Products : The reduced compound (with an amino group) and various substituted derivatives.
  • Scientific Research Applications

  • Mechanism of Action

    • Targets : The compound’s effects likely involve interactions with cellular receptors or enzymes.
    • Pathways : Further studies are needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    • Similar Compounds : Other pyrazole-based compounds with similar substituents (e.g., different phenyl groups, nitro groups) in the pyrazole ring.
    • Uniqueness : Its combination of 3,4-dimethoxyphenyl and 3-nitro-1H-pyrazol-1-ylmethyl groups sets it apart.

    Remember that this compound’s detailed biological effects and applications require further investigation

    Properties

    Molecular Formula

    C24H25N5O6

    Molecular Weight

    479.5 g/mol

    IUPAC Name

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

    InChI

    InChI=1S/C24H25N5O6/c1-15-23(16-6-8-18(32-2)20(12-16)34-4)26-28(14-27-11-10-22(25-27)29(30)31)24(15)17-7-9-19(33-3)21(13-17)35-5/h6-13H,14H2,1-5H3

    InChI Key

    XBCINMHVTCHMNM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

    Origin of Product

    United States

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